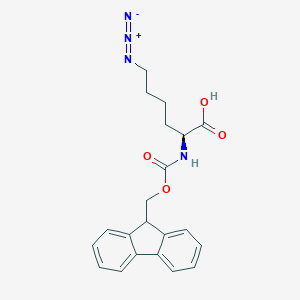

N6-Diazo-L-Fmoc-lysine

Descripción

The exact mass of the compound (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-azidohexanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2S)-6-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4/c22-25-23-12-6-5-11-19(20(26)27)24-21(28)29-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,24,28)(H,26,27)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJRFTUILPGJJIO-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN=[N+]=[N-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCN=[N+]=[N-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40648864 | |

| Record name | 6-Azido-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159610-89-6 | |

| Record name | 6-Azido-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-6-azido-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: N6-Diazo-L-Fmoc-lysine (CAS No. 159610-89-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N6-Diazo-L-Fmoc-lysine, a critical reagent in bioconjugation and drug development. It covers the compound's chemical and physical properties, a detailed synthesis protocol, and its application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

Core Compound Data

This compound, also known as Fmoc-L-azidolysine or Fmoc-Lys(N3)-OH, is an amino acid derivative featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group and an azide moiety on the ε-amino group of the lysine side chain. This bifunctional nature makes it an invaluable building block in solid-phase peptide synthesis (SPPS) for the introduction of a bioorthogonal handle for subsequent modifications.

Table 1: Physicochemical and Handling Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 159610-89-6 | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₂₁H₂₂N₄O₄ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 394.42 g/mol | --INVALID-LINK-- |

| Purity | ≥97% | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | White to yellow solid/crystalline powder | --INVALID-LINK--, --INVALID-LINK-- |

| Melting Point | 78 °C | --INVALID-LINK-- |

| Optical Rotation | [α]D²⁰ = -12.0 to -14.5° (c=1 in DMF) | --INVALID-LINK-- |

| Storage (Solid) | Powder: -20°C for 3 years, 4°C for 2 years | --INVALID-LINK-- |

| Storage (Solution) | In solvent: -80°C for 6 months, -20°C for 1 month | --INVALID-LINK-- |

| Solubility | DMSO: 100 mg/mL (253.54 mM) | --INVALID-LINK-- |

Experimental Protocols

Synthesis of this compound

The following is an optimized protocol for the synthesis of ω-azido L-lysine (this compound), adapted from Pícha et al., Journal of Peptide Science, 2017.[1] This multi-step synthesis starts from commercially available L-lysine hydrochloride.

Step 1: Formation of the Copper(II) Complex

-

Dissolve L-lysine·HCl in water.

-

Add copper(II) acetate monohydrate under basic conditions.

-

Add Di-tert-butyl dicarbonate (Boc₂O) in acetone and stir overnight.

-

Isolate the resulting insoluble copper complex, [Lys(Boc)]₂Cu, by filtration. This step selectively protects the ε-amino group.

Step 2: Removal of Copper and α-Amino Group Protection

-

Remove the copper quantitatively by treating the complex with 8-hydroxyquinoline in water for 4 hours.

-

Isolate the resulting Boc-protected lysine intermediate (a zwitterion).

-

Acylate the α-amino group by reacting the intermediate with Fmoc-OSu in a sodium bicarbonate solution (water and dioxane) at 0°C, then allowing it to warm to room temperature overnight. This yields Fmoc-Lys(Boc)-OH.

Step 3: Deprotection of the ε-Amino Group

-

Treat the resulting Fmoc-Lys(Boc)-OH with trifluoroacetic acid (TFA) in dichloromethane (DCM) for 2 hours at room temperature.

-

This step selectively removes the Boc protecting group, liberating the ε-amino group to yield Fmoc-L-lysine.

Step 4: Diazotransfer Reaction

-

Dissolve the Fmoc-L-lysine from the previous step in a mixture of water and methanol.

-

Add sodium bicarbonate, copper(II) sulfate pentahydrate (CuSO₄·5H₂O), and triflyl azide (TfN₃).

-

Stir the reaction mixture at room temperature overnight.

-

The diazotransfer reaction converts the free ε-amino group to an azide group, yielding the final product, this compound. The yield for these final two steps is reported to be approximately 89%.[1]

Application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is primarily used to install an azide handle into a peptide sequence during SPPS. This azide can then be reacted with a terminal alkyne-modified molecule (e.g., a fluorescent dye, a drug molecule, or a PEG chain) via CuAAC. The following is a general protocol for labeling an azide-modified protein or peptide with an alkyne-functionalized dye.[2][3][4]

Materials:

-

Azide-modified peptide/protein (containing the this compound residue after synthesis and deprotection) in an appropriate buffer (e.g., PBS, pH 7.4).

-

Alkyne-modified detection reagent (e.g., alkyne-dye).

-

Click Reagent Stock Solutions:

-

Copper(II) Sulfate (CuSO₄): 20 mM in water.

-

THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand: 100 mM in water. THPTA is a water-soluble ligand that stabilizes the Cu(I) catalyst and minimizes damage to biomolecules.[1]

-

Sodium Ascorbate: 300 mM in water (prepare fresh). This is the reducing agent that converts Cu(II) to the active Cu(I) catalyst.

-

Alkyne-Dye: 10 mM in DMSO or water.

-

Protocol:

-

Sample Preparation: In a microfuge tube, combine the azide-modified peptide/protein solution with buffer.

-

Add Alkyne Reagent: Add the desired molar excess of the alkyne-dye stock solution to the peptide/protein solution. Vortex briefly to mix.

-

Add Copper and Ligand: Add the 100 mM THPTA ligand solution, followed by the 20 mM CuSO₄ solution. A 2:1 ratio of ligand to copper is often used.[5] Vortex briefly.

-

Initiate Reaction: Add the freshly prepared 300 mM sodium ascorbate solution to the mixture to initiate the click reaction. The final volume should be adjusted with buffer as needed. Vortex briefly.

-

Incubation: Protect the reaction from light and incubate at room temperature for 30-60 minutes. Longer incubation times (up to 16 hours) may improve yield.[2][6]

-

Purification: The resulting labeled peptide/protein conjugate can be purified from excess reagents using methods such as size-exclusion chromatography or dialysis.

Applications in Drug Development and Research

The ability to specifically introduce an azide group into a peptide or protein sequence via this compound opens up numerous possibilities in research and drug development:

-

Peptide-Drug Conjugates (PDCs): The azide handle allows for the precise attachment of cytotoxic drugs to targeting peptides, a strategy used in developing targeted cancer therapies.[5]

-

Bioconjugation and Labeling: Peptides and proteins can be site-specifically labeled with fluorophores for imaging studies, biotin for affinity purification, or PEG chains (PEGylation) to improve pharmacokinetic properties.[]

-

Development of Biomaterials: The formation of stable triazole linkages is used to cross-link peptide-based hydrogels for tissue engineering applications.[8]

-

Probing Protein-Protein Interactions: Photo-crosslinking agents can be "clicked" onto specific sites of a protein to study its interactions with other biomolecules.

References

N6-Diazo-L-Fmoc-lysine: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N6-Diazo-L-Fmoc-lysine, a key building block in bioconjugation and peptide chemistry. This document details its physicochemical characteristics, provides experimental protocols for its synthesis and use, and illustrates relevant chemical pathways.

Core Chemical Properties

This compound, also known as Nε-azido-Nα-(9-fluorenylmethoxycarbonyl)-L-lysine, is a derivative of the amino acid L-lysine. The presence of a terminal azide group on the side chain and an Fmoc protecting group on the alpha-amino group makes it a versatile reagent for solid-phase peptide synthesis and subsequent modifications via "click chemistry."

| Property | Value | Source(s) |

| CAS Number | 159610-89-6 | [1][2][3][4] |

| Molecular Formula | C₂₁H₂₂N₄O₄ | [1][2] |

| Molecular Weight | 394.42 g/mol | [1][2] |

| Appearance | White to yellow solid | [3] |

| Purity | ≥97% | [1][2] |

| Melting Point | 78 °C | [2][3] |

| Solubility | DMSO: 90 mg/mL | [3] |

| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [3] |

| Optical Rotation | [α]D20 = -12.0 to -14.5° (c=1 in DMF) | [3] |

Synthesis and Purification

Experimental Protocol: Synthesis of this compound[5]

Materials:

-

L-lysine hydrochloride

-

Copper(II) acetate monohydrate

-

Di-tert-butyl dicarbonate (Boc₂O)

-

8-Quinolinol

-

9-Fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)

-

Trifluoroacetic acid (TFA)

-

Imidazole-1-sulfonyl azide hydrochloride

-

Potassium carbonate (K₂CO₃)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Water

-

Ethyl acetate

-

Petroleum ether

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Protection of ε-amino group with Boc:

-

Dissolve L-lysine hydrochloride in water and react with copper(II) acetate monohydrate under basic conditions to form the copper complex.

-

Add di-tert-butyl dicarbonate in acetone to the copper complex suspension and stir overnight.

-

Filter the resulting insoluble copper complex of Nε-Boc-L-lysine.

-

Remove the copper by treatment with 8-quinolinol to yield Nε-Boc-L-lysine.

-

-

Protection of α-amino group with Fmoc:

-

Dissolve Nε-Boc-L-lysine in a solution of sodium bicarbonate in water.

-

Add a solution of Fmoc-OSu in dioxane dropwise while stirring vigorously at 0°C.

-

Allow the reaction to proceed overnight at room temperature.

-

Acidify the reaction mixture with hydrochloric acid and extract the product, Nα-Fmoc-Nε-Boc-L-lysine, with ethyl acetate.

-

Dry the organic layer over sodium sulfate and evaporate the solvent.

-

-

Deprotection of ε-amino group:

-

Treat the Nα-Fmoc-Nε-Boc-L-lysine with a solution of trifluoroacetic acid in dichloromethane to selectively remove the Boc group.

-

Evaporate the solvent to obtain Nα-Fmoc-L-lysine as a TFA salt.

-

-

Diazotransfer Reaction:

-

Dissolve Nα-Fmoc-L-lysine TFA salt in a biphasic mixture of water, methanol, and dichloromethane.

-

Add imidazole-1-sulfonyl azide hydrochloride and copper(II) sulfate pentahydrate.

-

Adjust the pH to 9 with an aqueous solution of potassium carbonate and stir vigorously for 18 hours.

-

Separate the aqueous and organic layers. Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over sodium sulfate.

-

-

Purification:

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to yield pure this compound.

-

Caption: Synthetic workflow for this compound.

Applications in Bioconjugation and Peptide Chemistry

The primary application of this compound is as a building block for the introduction of an azide functional group into peptides during solid-phase peptide synthesis (SPPS). This azide group serves as a bioorthogonal handle for subsequent modifications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry."[1][4] These reactions are highly specific and can be performed in aqueous environments, making them ideal for the labeling and modification of biomolecules.[1]

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for labeling an azide-containing peptide, synthesized using this compound, with an alkyne-functionalized reporter molecule (e.g., a fluorescent dye).

Materials:

-

Azide-containing peptide (synthesized with this compound)

-

Alkyne-functionalized reporter molecule

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Phosphate-buffered saline (PBS) or other suitable buffer (pH 7.4)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Preparation of Stock Solutions:

-

Dissolve the azide-containing peptide in buffer to a final concentration of 1-10 mg/mL.

-

Dissolve the alkyne-functionalized reporter molecule in DMSO to create a 10 mM stock solution.

-

Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.

-

Prepare a 50 mM stock solution of copper(II) sulfate in water.

-

Prepare a 50 mM stock solution of TBTA or THPTA in DMSO.

-

-

CuAAC Reaction:

-

In a microcentrifuge tube, combine the azide-containing peptide solution and the alkyne-functionalized reporter molecule (typically in a 1:1.5 to 1:5 molar ratio of azide to alkyne).

-

Add the copper(II) sulfate and TBTA/THPTA solutions to the reaction mixture (final concentrations are typically 1 mM copper and 1 mM ligand).

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration of 5 mM).

-

Gently mix the components and allow the reaction to proceed at room temperature for 1-4 hours, or overnight if necessary. The reaction can be monitored by LC-MS.

-

-

Purification:

-

Purify the resulting triazole-linked conjugate using standard techniques such as HPLC or size-exclusion chromatography to remove excess reagents and unreacted starting materials.

-

Caption: General workflow for CuAAC bioconjugation.

Signaling Pathways and Logical Relationships

At present, there is no specific signaling pathway directly associated with this compound itself. Its utility lies in its chemical reactivity, which allows for the site-specific labeling and study of biomolecules that are involved in various signaling pathways. For instance, a peptide containing this modified amino acid could be used to create a fluorescently labeled version of a kinase substrate to study its phosphorylation dynamics, or to attach a drug molecule to a targeting peptide.

The logical relationship of its use in such an experiment is outlined below:

Caption: Logical workflow for the use of this compound in creating biological probes.

Safety Information

This compound is a flammable solid and can cause skin and eye irritation.[2][3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[2][3]

References

An In-depth Technical Guide to N6-Diazo-L-Fmoc-lysine: Synthesis, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-Diazo-L-Fmoc-lysine is a crucial building block in chemical biology and drug development, primarily utilized for the site-specific incorporation of an azide moiety into peptides and proteins. This chemically versatile handle enables the application of bioorthogonal "click chemistry" reactions, facilitating the attachment of various reporter molecules, crosslinkers, or drug payloads. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, complete with detailed experimental protocols and data presentation.

Core Properties of this compound

This compound, also known as (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-azidohexanoic acid, is a derivative of the amino acid L-lysine. The key features of this compound are the fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amine, which is standard for solid-phase peptide synthesis (SPPS), and the azide group (-N3) at the terminus of the side chain.

| Property | Value | Reference |

| Molecular Formula | C21H22N4O4 | [1] |

| Molecular Weight | 394.43 g/mol | [1] |

| CAS Number | 159610-89-6 | [1] |

| Appearance | Solid | [1] |

| Storage Temperature | 4°C | [1] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that can be achieved through various routes. A common and effective method involves the selective protection of the α-amino group of L-lysine, followed by the conversion of the ε-amino group to an azide.

Experimental Protocol: Synthesis via Diazotransfer Reaction

This protocol is adapted from optimized syntheses of Fmoc-protected azido amino acids.[2]

Materials:

-

Fmoc-L-lysine

-

Imidazole-1-sulfonyl azide hydrochloride (ISA·HCl)

-

Potassium carbonate (K2CO3)

-

Copper (II) sulfate pentahydrate (CuSO4·5H2O)

-

Methanol (MeOH)

-

Water (H2O)

-

Dichloromethane (DCM)

-

Diethyl ether (Et2O)

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve Fmoc-L-lysine in a mixture of methanol and water.

-

Add a catalytic amount of CuSO4·5H2O.

-

Add imidazole-1-sulfonyl azide hydrochloride to the solution.

-

Adjust the pH of the mixture to ~9 with an aqueous solution of K2CO3.

-

Stir the reaction vigorously at room temperature for 18 hours.

-

Dilute the reaction mixture with dichloromethane and separate the aqueous phase.

-

Extract the organic phase with a saturated sodium bicarbonate solution.

-

Combine the aqueous extracts and wash with diethyl ether.

-

Acidify the aqueous phase to pH 2 with concentrated HCl.

-

Extract the product with diethyl ether.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product.

| Step | Reactant/Reagent | Molar Equivalent | Purpose | Typical Yield |

| 1 | Fmoc-L-lysine | 1.0 | Starting material | - |

| 2 | CuSO4·5H2O | catalytic | Catalyst for diazotransfer | - |

| 3 | Imidazole-1-sulfonyl azide hydrochloride | 1.2 | Azide source | - |

| 4 | K2CO3 | 2.1 | Base to adjust pH | - |

| Overall | - | - | Synthesis of this compound | ~89%[2] |

Applications in Peptide Synthesis and Bioconjugation

The primary application of this compound is its incorporation into synthetic peptides via Fmoc-based solid-phase peptide synthesis (SPPS). The resulting azide-containing peptide can then be modified post-synthetically using click chemistry.

Workflow for Peptide Synthesis and Click Chemistry Labeling

Experimental Protocol: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the labeling of a peptide containing an azido-lysine residue with an alkyne-functionalized molecule while the peptide is still attached to the solid support.

Materials:

-

Peptide-resin containing N6-azido-lysine

-

Alkyne-functionalized probe (e.g., a fluorophore or biotin with a terminal alkyne)

-

Copper(I) iodide (CuI) or Copper(II) sulfate (CuSO4) with a reducing agent (e.g., sodium ascorbate)

-

Tris(benzyltriazolylmethyl)amine (TBTA) as a ligand

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Swell the azide-containing peptide-resin in DMF.

-

Prepare the click chemistry cocktail:

-

In a separate vial, dissolve the alkyne probe (5 eq.), CuSO4 (0.1 eq.), sodium ascorbate (0.5 eq.), and TBTA (0.1 eq.) in a mixture of DMF and water.

-

-

Add the click chemistry cocktail to the resin.

-

Add DIPEA (2 eq.) to the resin slurry.

-

Shake the reaction mixture at room temperature for 4-12 hours.

-

Wash the resin extensively with DMF, DCM, and methanol.

-

Dry the resin under vacuum.

-

Cleave the labeled peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).

-

Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

-

Purify the labeled peptide by reverse-phase HPLC.

Metabolic Labeling and Quantitative Proteomics

While this compound is primarily used for chemical synthesis, related azido-amino acids like L-azidohomoalanine (AHA) are employed in metabolic labeling of newly synthesized proteins in cell culture.[1] The azide group serves as a bioorthogonal handle for subsequent enrichment and identification of these proteins by mass spectrometry, a technique valuable for studying dynamic changes in the proteome.[1][3]

General Principle of Metabolic Labeling with Azido-Amino Acids

Conclusion

This compound is an indispensable reagent for the precise introduction of an azide functionality into synthetic peptides. Its compatibility with standard Fmoc-SPPS protocols and the subsequent utility of the azide group in bioorthogonal click chemistry reactions provide a powerful platform for the creation of sophisticated peptide-based tools for research, diagnostics, and therapeutics. The methodologies outlined in this guide offer a solid foundation for the successful application of this versatile chemical building block.

References

A Technical Guide to the Synthesis of N6-Diazo-L-Fmoc-lysine

This in-depth technical guide provides a comprehensive overview of the primary synthesis pathway for N6-Diazo-L-Fmoc-lysine, a critical building block in peptide synthesis and chemical biology. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and workflow visualizations. This document outlines a robust and widely cited multi-step synthesis starting from L-lysine hydrochloride, employing an orthogonal protection strategy to ensure high purity and yield of the final product.

Introduction

This compound, also known as Nε-azido-Nα-(9-fluorenylmethoxycarbonyl)-L-lysine or Fmoc-Lys(N3)-OH, is a non-canonical amino acid derivative of significant interest. The presence of an azide moiety on the side chain allows for bioorthogonal "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions enable the site-specific labeling of peptides and proteins with fluorescent probes, imaging agents, drug molecules, and other functionalities without interfering with biological systems. The Fmoc group on the α-amine makes it directly compatible with standard solid-phase peptide synthesis (SPPS) protocols.

This guide details a common and effective synthesis strategy that involves four key stages:

-

Orthogonal Protection: Selective protection of the α-amino and carboxyl groups of L-lysine via copper chelation, followed by the protection of the ε-amino group with a tert-butyloxycarbonyl (Boc) group.

-

α-Amine Modification: Removal of the copper chelation and subsequent protection of the newly freed α-amino group with the Fmoc protecting group.

-

Selective Deprotection: Removal of the Boc group from the ε-amino group to expose it for the diazotization reaction.

-

Diazotransfer Reaction: Conversion of the free ε-amino group to an azide group to yield the final product.

Synthesis Pathway Overview

The overall synthesis pathway is a multi-step process designed to selectively modify the two amino groups of L-lysine. The workflow ensures that the α-amino group is protected with the base-labile Fmoc group for peptide synthesis, while the ε-amino group is converted to the chemically versatile azide functionality.

Experimental Protocols

The following protocols are synthesized from established literature procedures, primarily based on the work of Pícha et al. (2017), which provides a detailed route for this class of compounds.

Step 1: Synthesis of Nε-Boc-L-lysine Copper Complex and Nε-Boc-L-lysine

This step involves the protection of the α-amino and carboxyl groups of L-lysine through the formation of a copper(II) complex. This allows for the selective protection of the ε-amino group with a Boc group.

Workflow Diagram:

Methodology:

-

Copper Complex Formation: L-lysine monohydrochloride (1.0 eq) and sodium bicarbonate (2.0 eq) are dissolved in water. A solution of copper(II) acetate monohydrate (0.5 eq) in water is added, and the mixture is stirred until a clear blue solution is formed.

-

Boc Protection: A solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane is added to the copper complex solution. The reaction mixture is stirred vigorously at room temperature overnight.

-

Isolation of Complex: The resulting blue precipitate of the Nε-Boc-L-lysine copper complex, [Lys(Boc)]₂Cu, is collected by filtration, washed sequentially with water, ethanol, and diethyl ether, and then dried.

-

Copper Removal: The dried copper complex is suspended in a mixture of acetone and water. 8-Quinolinol (2.2 eq relative to copper) is added, and the suspension is stirred at room temperature. The reaction is complete when the color of the suspension changes from blue to yellow-green.

-

Final Product Isolation: The solid copper quinolinate is removed by filtration. The filtrate is concentrated under reduced pressure to yield Nε-Boc-L-lysine as a white solid.

Step 2: Synthesis of Nα-Fmoc-Nε-Boc-L-lysine

With the ε-amino group protected, the α-amino group is now protected with the Fmoc group.

Methodology:

-

Reaction Setup: Nε-Boc-L-lysine (1.0 eq) is dissolved in a 10% aqueous solution of sodium carbonate. The solution is cooled in an ice bath.

-

Fmoc Protection: A solution of 9-fluorenylmethyloxycarbonyl succinimidyl ester (Fmoc-OSu, 1.05 eq) in dioxane is added dropwise to the cooled lysine solution under vigorous stirring.

-

Reaction Progression: The mixture is stirred for 1 hour at 0°C and then allowed to warm to room temperature and stirred overnight.

-

Work-up and Isolation: The reaction mixture is diluted with water and washed with diethyl ether to remove unreacted Fmoc-OSu. The aqueous phase is then acidified to pH 2 with cold 1 M HCl. The precipitated product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield Nα-Fmoc-Nε-Boc-L-lysine as a white solid.

Step 3: Selective Deprotection of the ε-Amino Group

The acid-labile Boc group is removed to expose the ε-amino group for the subsequent diazotransfer reaction.

Methodology:

-

Deprotection: Nα-Fmoc-Nε-Boc-L-lysine (1.0 eq) is dissolved in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (typically 1:1 v/v).

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).

-

Isolation: The solvent is removed under reduced pressure. The residue is triturated with cold diethyl ether to precipitate the product. The solid is collected by filtration, washed with cold diethyl ether, and dried to afford Nα-Fmoc-L-lysine as its trifluoroacetate salt (Nα-Fmoc-L-lysine·TFA).

Step 4: Diazotransfer Reaction to Yield this compound

This final step converts the primary amine at the Nε position into an azide group.

Methodology:

-

Reaction Setup: Nα-Fmoc-L-lysine·TFA (1.0 eq) is dissolved in a solvent mixture, such as methanol/water or a biphasic mixture of H₂O/MeOH/CH₂Cl₂. Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, catalytic amount, e.g., 0.02 eq) is added.

-

Diazotransfer Reagent Addition: A diazotransfer reagent, such as triflyl azide (TfN₃) or imidazole-1-sulfonyl azide hydrochloride (ISA·HCl, 1.5-3.0 eq), is added to the mixture.

-

pH Adjustment: The pH of the reaction mixture is adjusted to and maintained at approximately 9-9.5 by the careful addition of a base, such as aqueous potassium carbonate (K₂CO₃).

-

Reaction Progression: The mixture is stirred vigorously at room temperature for several hours (e.g., 18-24 hours) until TLC analysis indicates the complete consumption of the starting material.

-

Work-up and Purification: The reaction mixture is diluted with an organic solvent like CH₂Cl₂ or ethyl acetate. The aqueous phase is separated and washed with diethyl ether. The aqueous layer is then acidified to pH 2 with concentrated HCl and extracted multiple times with ethyl acetate or diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated in vacuo. The crude product is then purified, typically by column chromatography on silica gel, to yield this compound as a solid.

Quantitative Data Summary

The following table summarizes typical yields and key parameters for the synthesis pathway. Note that yields can vary based on reaction scale and purification efficiency.

| Step | Product | Starting Material | Typical Yield (%) | M.W. ( g/mol ) |

| 1 | Nε-Boc-L-lysine | L-lysine·HCl | 85-95 | 246.30 |

| 2 | Nα-Fmoc-Nε-Boc-L-lysine | Nε-Boc-L-lysine | 90-98 | 468.55 |

| 3 | Nα-Fmoc-L-lysine·TFA | Nα-Fmoc-Nε-Boc-L-lysine | >95 (crude) | 482.48 |

| 4 | This compound | Nα-Fmoc-L-lysine·TFA | 65-80 | 394.42 |

| Overall | This compound | L-lysine·HCl | 50-70 | 394.42 |

Characterization

The final product, this compound, should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Infrared (IR) Spectroscopy: To detect the characteristic azide stretch (around 2100 cm⁻¹).

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

Conclusion

The synthesis of this compound via an orthogonal protection and subsequent diazotransfer strategy is a reliable and scalable method for producing this valuable chemical tool. The detailed protocols and data presented in this guide provide a solid foundation for researchers to successfully synthesize and utilize this compound in their work, enabling advanced applications in peptide chemistry, drug discovery, and proteomics. Careful execution of each step and diligent purification are paramount to achieving a high-purity final product suitable for sensitive downstream applications.

A Technical Guide to Fmoc-Protected Azido Amino Acids for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific modification of peptides is a cornerstone of modern chemical biology and drug development. Fmoc-protected azido amino acids are indispensable tools in this field, serving as versatile building blocks for the synthesis of complex peptides and bioconjugates. The azide group, being small, stable under standard peptide synthesis conditions, and bioorthogonal, acts as a chemical handle for a variety of powerful ligation chemistries.[1][2] Its most prominent application is in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," which allows for the precise attachment of molecules like fluorophores, PEG chains, or therapeutic agents.[3][4][5][6] This guide provides a comprehensive overview of the synthesis of Fmoc-azido amino acids, their incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), subsequent modifications, and key applications, complete with detailed protocols and quantitative data.

Synthesis of Fmoc-Protected Azido Amino Acids

An efficient and scalable method for preparing Fmoc-protected azido amino acids, such as Fmoc-L-azidoalanine [Fmoc-Ala(N3)-OH] and Fmoc-L-azidohomoalanine [Fmoc-Aha-OH], starts from readily available Fmoc-protected asparagine (Fmoc-Asn-OH) and glutamine (Fmoc-Gln-OH), respectively.[7][8] The process involves a two-step sequence: a Hofmann rearrangement to form the intermediate diamino acid, followed by a diazo-transfer reaction to convert the side-chain amine into an azide.[7][8] This route is advantageous as it is high-yielding, avoids column chromatography, and can be performed on a gram scale.[7]

Data Presentation: Synthesis Yields

The following table summarizes typical yields for the two-step synthesis of common Fmoc-azido amino acids.

| Starting Material | Intermediate Product | Intermediate Yield (%) | Final Product | Final Yield (%) | Purity (%) | Reference |

| Fmoc-Asn-OH | Fmoc-Dap-OH | 79-80 | Fmoc-Ala(N₃)-OH | 62-75 | >98 | [7] |

| Fmoc-Gln-OH | Fmoc-Dab-OH | 71-74 | Fmoc-Aha-OH | 65-74 | >98 | [7] |

Experimental Protocol 1: Synthesis of Fmoc-L-azidoalanine [Fmoc-Ala(N₃)-OH]

This protocol is adapted from the method described by Lau and Spring (2011).[7]

Step 1: Hofmann Rearrangement to Synthesize Fmoc-L-2,3-diaminopropionic acid (Fmoc-Dap-OH)

-

Dissolve Fmoc-Asn-OH in a 2:1 mixture of DMF and water.

-

Add pyridine to the solution.

-

Add [Bis(trifluoroacetoxy)iodo]benzene and stir the mixture for approximately 14 hours at room temperature.

-

The product, Fmoc-Dap-OH, is typically isolated by filtration and can be used in the next step without further purification.

Step 2: Diazo-Transfer Reaction

-

Dissolve the Fmoc-Dap-OH from the previous step in a biphasic solvent mixture of water, methanol, and dichloromethane (1:1:1).[7]

-

Add imidazole-1-sulfonyl azide hydrochloride, a stable diazo-transfer reagent.[7][8]

-

Adjust the pH of the mixture to approximately 9 using an aqueous solution of potassium carbonate (K₂CO₃).[7][8]

-

Stir the reaction vigorously at room temperature for 18-24 hours.[8]

-

After the reaction is complete, dilute the mixture with CH₂Cl₂ and separate the aqueous phase.

-

Wash the aqueous layer with diethyl ether (Et₂O) to remove organic impurities.

-

Acidify the aqueous layer to a pH of 2 using concentrated HCl.[8]

-

Extract the final product, Fmoc-Ala(N₃)-OH, with Et₂O.

-

Combine the organic extracts, dry them over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pure product. The resulting amino acid is generally of sufficient purity (>98%) for direct use in SPPS.[7][8]

Incorporation of Azido Amino Acids via Fmoc-SPPS

Fmoc-protected azido amino acids are fully compatible with standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) protocols.[9][10] The azide group is stable to the basic conditions of Fmoc deprotection (typically 20% piperidine in DMF) and the acidic conditions of final cleavage from the resin (typically with trifluoroacetic acid, TFA).[10][11] This orthogonality allows for their seamless integration into automated or manual synthesis workflows.[12][13]

Logical Workflow for Fmoc-SPPS Cycle

Caption: General workflow for incorporating azido amino acids via Fmoc-SPPS.

Experimental Protocol 2: Manual SPPS of a Model Azido-Peptide

This protocol outlines the manual synthesis of a peptide containing an azido amino acid on a Rink Amide resin, which yields a C-terminally amidated peptide.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (standard and azido-functionalized)

-

Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Cleavage cocktail: 95% TFA, 2.5% water, 2.5% TIS (Triisopropylsilane)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 1 hour.[12]

-

Initial Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20-30 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

In a separate tube, pre-activate the first Fmoc-protected amino acid (e.g., the synthesized Fmoc-azido amino acid) by dissolving it in DMF with HATU (1 equivalent) and DIPEA (2 equivalents).

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.[14]

-

Wash the resin thoroughly with DMF to remove excess reagents.

-

-

Fmoc Deprotection: Remove the Fmoc group from the newly added amino acid by treating the resin with 20% piperidine in DMF for 20-30 minutes. Wash the resin thoroughly with DMF.

-

Chain Elongation: Repeat the coupling (Step 3) and deprotection (Step 4) cycles for each subsequent amino acid in the desired sequence.

-

Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection step.

-

Cleavage and Global Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Treat the resin with the cleavage cocktail (TFA/H₂O/TIS) for 2-3 hours at room temperature to cleave the peptide from the resin and remove acid-labile side-chain protecting groups.[14] Note: Avoid using thiols in the cleavage cocktail, as they can reduce the azide group.[11]

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.

Post-Synthetic Modification via Click Chemistry

The azide group serves as a versatile handle for post-synthetic modifications, most notably the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[6] This reaction forms a stable triazole linkage between the azido-peptide and an alkyne-containing molecule.[5] The reaction is highly efficient, stereospecific, and can be performed in aqueous solutions, making it ideal for bioconjugation.[4][5] This modification can be performed while the peptide is still attached to the resin or after cleavage and purification.[3]

Reaction Pathway: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Caption: Schematic of the CuAAC "click" reaction for peptide modification.

Experimental Protocol 3: General On-Resin CuAAC Reaction

-

Peptide Synthesis: Synthesize the azido-containing peptide on the resin as described in Protocol 2, leaving the side-chain protecting groups intact.

-

Reagent Preparation:

-

Prepare a solution of the alkyne-modified molecule (e.g., a fluorescent dye) in a DMF/water mixture.

-

Prepare a solution of a Cu(I) source, such as copper(II) sulfate (CuSO₄), and a reducing agent, like sodium ascorbate.

-

-

Click Reaction:

-

Swell the peptide-bound resin in the reaction solvent.

-

Add the alkyne solution, followed by the sodium ascorbate and CuSO₄ solutions to the resin.

-

Agitate the reaction mixture at room temperature for 12-24 hours.

-

-

Washing: Wash the resin extensively with DMF, water, and DCM to remove all traces of copper and excess reagents.

-

Cleavage and Purification: Cleave the modified peptide from the resin and purify it as described in Protocol 2.

Applications in Research and Drug Development

The ability to precisely incorporate an azide handle into a peptide sequence opens up a vast array of applications in basic research and therapeutic development.

Key Application Areas

Caption: Key applications stemming from azido-functionalized peptides.

-

Bioconjugation: Azido groups are used to attach a wide range of functionalities to peptides, including fluorescent dyes for imaging, PEG moieties to improve solubility and half-life, and cytotoxic drugs to create targeted therapeutics.[15][16][17]

-

Peptide Cyclization: Intramolecular click reactions are employed to create "stapled" or cyclic peptides.[3][15] This modification can enhance metabolic stability, increase binding affinity, and improve cell permeability.[17]

-

Synthesis of Peptidomimetics: The triazole ring formed during click chemistry can act as a surrogate for an amide bond, enabling the synthesis of novel peptide mimics with altered structural and functional properties.[4][7]

-

Development of Molecular Probes: Peptides functionalized with azides can be clicked to reporter tags to create probes for studying biological processes, such as protein folding or enzyme activity.[7]

Conclusion

Fmoc-protected azido amino acids represent a powerful and versatile class of building blocks for modern peptide chemistry. Their straightforward synthesis, compatibility with standard Fmoc-SPPS, and the bioorthogonality of the azide group have made them indispensable for the development of sophisticated peptide-based tools and therapeutics. The ability to perform highly efficient and specific "click" reactions post-synthesis provides researchers and drug developers with unparalleled control over the final structure and function of the target molecule, paving the way for continued innovation in the field.

References

- 1. Azide-Rich Peptides via an On-Resin Diazotransfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. peptide.com [peptide.com]

- 4. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cpcscientific.com [cpcscientific.com]

- 6. Click Chemistry - Biosyntan GmbH [biosyntan.de]

- 7. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 8. benchchem.com [benchchem.com]

- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 10. peptide.com [peptide.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. chemistry.du.ac.in [chemistry.du.ac.in]

- 14. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 15. bachem.com [bachem.com]

- 16. benchchem.com [benchchem.com]

- 17. Emerging Therapeutics: The Role of Peptides in Drug Development [parabolicdrugs.com]

N6-Azido-L-Fmoc-lysine: A Technical Guide for Click Chemistry Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Azido-L-Fmoc-lysine, chemically known as (2S)-2-{[(9H-fluoren-9-yl)methoxy]carbonylamino}-6-azidohexanoic acid, is a pivotal building block in modern chemical biology and drug development.[1] This non-canonical amino acid integrates the utility of a fluorenylmethoxycarbonyl (Fmoc) protecting group for solid-phase peptide synthesis (SPPS) with a bioorthogonal azido moiety on the lysine side chain. The azide group serves as a versatile chemical handle for "click" chemistry, enabling the precise and efficient conjugation of peptides and proteins to a wide array of molecules, including fluorescent probes, imaging agents, and therapeutic payloads.[2] This guide provides an in-depth overview of its properties, synthesis, and applications in copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.

A Note on Nomenclature: While the query specified "N6-Diazo-L-Fmoc-lysine," the compound widely utilized in click chemistry with the CAS Number 159610-89-6 is N6-azido -L-Fmoc-lysine (Fmoc-Lys(N3)-OH). A diazo group (R2C=N2) possesses different reactivity from an azido group (R-N3). This guide will focus on the applications of the commercially available and extensively documented N6-azido-L-Fmoc-lysine.

Physicochemical Properties

N6-Azido-L-Fmoc-lysine is a white to off-white solid that is soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Its key structural features, the Fmoc-protected alpha-amino group and the omega-azido group on the side chain, are stable under the standard conditions of Fmoc-based solid-phase peptide synthesis, including repeated cycles of piperidine treatment for Fmoc deprotection and coupling reactions.[3]

| Property | Value | Reference |

| CAS Number | 159610-89-6 | |

| Molecular Formula | C21H22N4O4 | |

| Molecular Weight | 394.4 g/mol | |

| Appearance | White to off-white solid | |

| Purity | Typically >97% | |

| Storage Temperature | -20°C | [3] |

Synthesis of N6-Azido-L-Fmoc-lysine

The synthesis of N6-Azido-L-Fmoc-lysine typically involves the selective protection of the α-amino group of L-lysine with an Fmoc group, followed by the conversion of the ε-amino group to an azide. One common synthetic route involves a diazo transfer reaction on the ε-amino group of Fmoc-L-lysine. This process must be carefully controlled to ensure the selective azidation of the side-chain amine without affecting the Fmoc-protected α-amine.

Caption: Generalized synthetic workflow for N6-Azido-L-Fmoc-lysine.

Click Chemistry Applications

The azide functionality of N6-Azido-L-Fmoc-lysine is the cornerstone of its utility, enabling its participation in highly specific and efficient click chemistry reactions. These bioorthogonal ligations allow for the covalent modification of azide-containing peptides and proteins in complex biological environments without interfering with native biochemical processes.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a robust and widely used click reaction that involves the [3+2] cycloaddition between an azide and a terminal alkyne, catalyzed by a copper(I) species.[4] This reaction is characterized by its high yields, stereospecificity (forming the 1,4-disubstituted triazole), and mild reaction conditions.[5] The copper(I) catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate, and a reducing agent like sodium ascorbate.[4] Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) are often employed to stabilize the Cu(I) oxidation state and enhance reaction rates.[6]

Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

A significant advancement in click chemistry for biological applications is the development of SPAAC, which obviates the need for a cytotoxic copper catalyst.[] SPAAC utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which possess high ring strain.[8][9] This inherent strain dramatically lowers the activation energy for the cycloaddition reaction with azides, allowing it to proceed rapidly at physiological temperatures and pH.[] The absence of a copper catalyst makes SPAAC particularly well-suited for applications in living cells and organisms.[8]

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Quantitative Data Comparison

The choice between CuAAC and SPAAC often depends on the specific application, with considerations for reaction kinetics, biocompatibility, and the nature of the molecules to be conjugated.

| Parameter | CuAAC | SPAAC | Reference |

| Catalyst | Copper(I) | None | [] |

| Biocompatibility | Lower (due to copper cytotoxicity) | Higher | [] |

| Second-Order Rate Constant (k₂) | 10² - 10³ M⁻¹s⁻¹ | ~0.1 - 0.3 M⁻¹s⁻¹ (with benzyl azide) | [][10] |

| Typical Reaction Time | Minutes to a few hours | 30 minutes to 12 hours | [4][] |

| Typical Yield | >95% | 80-99% | [6][] |

Experimental Protocols

Incorporation of N6-Azido-L-Fmoc-lysine into Peptides via SPPS

N6-Azido-L-Fmoc-lysine can be incorporated into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis protocols.

-

Resin Swelling: Swell the appropriate resin (e.g., Rink amide resin) in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the growing peptide chain.

-

Washing: Thoroughly wash the resin with DMF and Dichloromethane (DCM).

-

Amino Acid Coupling: Activate N6-Azido-L-Fmoc-lysine (typically 3-5 equivalents) with a coupling reagent such as HBTU/DIEA or DIC/Oxyma in DMF. Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

-

Washing: Wash the resin with DMF and DCM.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

-

Purification: Purify the crude azide-containing peptide by reverse-phase HPLC.

General Protocol for CuAAC Bioconjugation

This protocol provides a general guideline for the copper-catalyzed conjugation of an azide-containing peptide to an alkyne-functionalized molecule.[4]

-

Reagent Preparation:

-

Prepare a stock solution of the azide-containing peptide in a suitable buffer (e.g., PBS or Tris buffer).

-

Prepare a stock solution of the alkyne-functionalized molecule in a compatible solvent (e.g., DMSO or water).

-

Prepare stock solutions of CuSO4, a copper ligand (e.g., THPTA), and sodium ascorbate in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-containing peptide and the alkyne-functionalized molecule.

-

Add the copper ligand solution, followed by the CuSO4 solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.

-

Purification: Purify the resulting peptide conjugate using an appropriate method, such as size exclusion chromatography, dialysis, or HPLC.

General Protocol for SPAAC Bioconjugation

This protocol provides a general guideline for the strain-promoted conjugation of an azide-containing peptide to a cyclooctyne-functionalized molecule.[]

-

Reagent Preparation:

-

Prepare a stock solution of the azide-containing peptide in a suitable aqueous buffer (e.g., PBS).

-

Prepare a stock solution of the cyclooctyne-functionalized molecule (e.g., DBCO-NHS ester) in an organic solvent such as DMSO.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-containing peptide and a molar excess of the cyclooctyne-functionalized molecule. The final concentration of the organic solvent should be kept low (typically <10%) to maintain the integrity of the biomolecule.

-

-

Incubation: Incubate the reaction mixture at room temperature or 37°C for 4-24 hours. The progress of the reaction can be monitored by LC-MS or SDS-PAGE.

-

Purification: Purify the peptide conjugate to remove any unreacted labeling reagent using methods such as spin desalting columns, dialysis, or HPLC.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow from the incorporation of N6-Azido-L-Fmoc-lysine into a peptide to the final bioconjugation via click chemistry.

Caption: Experimental workflow for peptide synthesis and bioconjugation.

Conclusion

N6-Azido-L-Fmoc-lysine is an indispensable tool for the site-specific modification of peptides and proteins. Its compatibility with standard Fmoc-based solid-phase peptide synthesis allows for the straightforward introduction of an azide handle into a polypeptide chain. This azide group can then be selectively and efficiently functionalized using either copper-catalyzed or strain-promoted click chemistry, providing a powerful platform for the development of novel bioconjugates for research, diagnostics, and therapeutic applications. The choice between CuAAC and SPAAC will be dictated by the specific requirements of the experiment, with CuAAC offering faster kinetics and SPAAC providing superior biocompatibility for in vivo applications.

References

- 1. chempep.com [chempep.com]

- 2. peptide.com [peptide.com]

- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 8. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]

- 9. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. broadpharm.com [broadpharm.com]

An In-Depth Technical Guide to the Azide Group in Nε-Fmoc-L-azidolysine

An important clarification on nomenclature: The compound of interest is frequently referred to by various names, including N6-Diazo-L-Fmoc-lysine, Fmoc-Lys(N3)-OH, and (2S)-6-azido-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid.[1] It is critical to note that the functional group is an azide (-N3) , not a diazo group. This guide will focus on the properties and applications of the azide moiety in this versatile amino acid derivative, a cornerstone reagent in modern chemical biology and drug development.[1][2]

This reagent is an amino acid derivative where the epsilon-amino group of lysine is modified with an azide group, and the alpha-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group.[1][2] This arrangement makes it perfectly suited for solid-phase peptide synthesis (SPPS), allowing for the precise, site-specific incorporation of an azide "handle" into a peptide sequence.[1][2][3]

The azide group is small, metabolically stable, and does not interfere with biological processes, making it a bioorthogonal functional group.[3] Its primary utility lies in its ability to undergo highly specific and efficient "click chemistry" reactions.[2][4] These reactions enable the covalent attachment of a wide array of molecules, such as fluorescent dyes, imaging agents, therapeutic payloads, or polymers, to the peptide of interest.[1][3]

Core Properties and Specifications

The quantitative data for Nε-Fmoc-L-azidolysine are summarized below, providing key parameters for its use in experimental settings.

| Property | Value | Citations |

| Synonyms | Fmoc-Lys(N3)-OH, Fmoc-L-azidolysine, this compound | [1][5] |

| IUPAC Name | (2S)-6-azido-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid | |

| CAS Number | 159610-89-6 | [1][6] |

| Molecular Formula | C21H22N4O4 | [1][7] |

| Molecular Weight | 394.4 g/mol | [1][7] |

| Appearance | White crystalline powder | [7] |

| Purity | ≥97-99% | [7] |

| Melting Point | 71 - 78 °C | [7] |

| Storage Conditions | 0 - 8 °C; -20°C for long-term storage | [7][8] |

| Optical Rotation | [a]D20 = -29 ± 1º (c=1 in DMF) | [7] |

Key Applications in Research and Development

The unique properties of the azide group in Fmoc-Lys(N3)-OH make it an invaluable tool for:

-

Peptide Synthesis and Modification: It serves as a fundamental building block in SPPS for creating peptides with bioorthogonal handles.[1][2] These modified peptides are crucial for studying protein-protein interactions and developing novel biomaterials.[1]

-

Bioconjugation via Click Chemistry: The azide functionality is central to two main types of click reactions:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient reaction between an azide and a terminal alkyne, catalyzed by copper(I), to form a stable triazole linkage.[1][4][9]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that uses strained cyclooctynes (like DBCO or BCN), allowing for conjugation in living systems where copper's toxicity is a concern.[4][10][11]

-

-

Drug Development: This amino acid facilitates the development of targeted therapeutics and advanced drug delivery systems.[2][7] For example, it is used in the synthesis of Antibody-Drug Conjugates (ADCs) and for attaching polyethylene glycol (PEG) chains to peptides to improve their pharmacokinetic properties.

-

Fluorescent Labeling and Imaging: By clicking fluorescent probes onto azide-modified peptides or proteins, researchers can visualize biological processes and track molecules within cells.[1][7]

Experimental Protocols

Synthesis of Nε-Fmoc-L-azidolysine

The synthesis of Fmoc-azido amino acids can be achieved through various routes.[12] A common strategy involves a diazotransfer reaction on the corresponding amine. The following is a representative protocol adapted from literature for the synthesis from Fmoc-L-lysine.[13]

Materials:

-

Fmoc-L-lysine·HCl

-

Imidazole-1-sulfonyl azide hydrochloride (ISA·HCl)

-

Potassium carbonate (K2CO3)

-

Copper(II) sulfate (CuSO4)

-

Methanol (MeOH), Water (H2O), Dichloromethane (CH2Cl2)

-

Diethyl ether (Et2O)

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve Fmoc-L-lysine·HCl in a mixture of MeOH/H2O.

-

Add CuSO4 (catalytic amount), followed by ISA·HCl (1.2 equivalents) and K2CO3 (2.1 equivalents).

-

Stir the reaction mixture vigorously at room temperature for several hours (e.g., 5-18 hours). Monitor the reaction by TLC or LC-MS.[14]

-

Once the reaction is complete, dilute the mixture with CH2Cl2.

-

Isolate the aqueous phase and wash it with Et2O to remove organic impurities.

-

Acidify the aqueous phase to pH 2 using concentrated HCl. This will precipitate the product.

-

Extract the product into an organic solvent like Et2O or ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be purified further by crystallization or column chromatography if necessary. The purity should be confirmed by NMR and mass spectrometry.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Lys(N3)-OH is fully compatible with standard Fmoc-based SPPS protocols.[1]

Materials:

-

Rink amide resin (or other suitable solid support)

-

Fmoc-protected amino acids (including Fmoc-Lys(N3)-OH)

-

Coupling agents: HCTU or HATU

-

Base: Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

-

Deprotection solution: 20% piperidine in DMF

-

Solvents: Dimethylformamide (DMF), Dichloromethane (CH2Cl2)

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% H2O, 2.5% Triisopropylsilane (TIS)

Procedure:

-

Swell the resin in DMF.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes (repeat once) to remove the Fmoc group from the resin or the previously coupled amino acid. Wash the resin thoroughly with DMF.

-

Coupling: In a separate vessel, pre-activate a solution of the Fmoc-amino acid (3-5 equivalents) with a coupling agent like HCTU (3-5 equivalents) and a base like DIPEA (6-10 equivalents) in DMF for a few minutes.

-

Add the activated amino acid solution to the resin and allow it to react for 1-2 hours. For coupling Fmoc-Lys(N3)-OH, standard coupling times are sufficient.[13]

-

Wash the resin thoroughly with DMF and CH2Cl2.

-

Repeat the deprotection and coupling cycles for each amino acid in the desired sequence.

-

Final Cleavage: After the final amino acid is coupled and deprotected, wash the resin and dry it. Treat the resin with the cleavage cocktail for 1-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

-

Purify the azide-containing peptide by reverse-phase HPLC.

CuAAC "Click" Reaction Protocol

This protocol describes the conjugation of an azide-containing peptide with an alkyne-functionalized molecule (e.g., a fluorescent dye).

Materials:

-

Azide-functionalized peptide

-

Alkyne-functionalized molecule (1.2-1.5 equivalents)

-

Copper(II) sulfate (CuSO4·5H2O) (0.1 equivalents)

-

Sodium ascorbate (0.5 equivalents)

-

Tris-(benzyltriazolylmethyl)amine (TBTA) ligand (optional, to stabilize Cu(I))

-

Solvent: A mixture of water and a miscible organic solvent like DMSO or t-butanol.

Procedure:

-

Dissolve the azide-peptide and the alkyne-molecule in the chosen solvent system.

-

Prepare a fresh stock solution of sodium ascorbate in water.

-

Prepare a stock solution of CuSO4 in water.

-

Add the CuSO4 solution to the peptide/alkyne mixture, followed by the sodium ascorbate solution. If using TBTA, it can be pre-mixed with the CuSO4.

-

Allow the reaction to proceed at room temperature for 1-12 hours. The reaction is often complete within a short time.

-

Monitor the reaction progress by LC-MS until the starting materials are consumed.

-

Purify the resulting triazole-linked conjugate by reverse-phase HPLC.

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the key processes involving Nε-Fmoc-L-azidolysine.

Caption: Workflow for creating bioconjugates using Fmoc-Lys(N3)-OH.

Caption: Simplified schematic of the CuAAC click chemistry reaction.

References

- 1. chempep.com [chempep.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 159610-89-6 | Fmoc-Lys(N3)-OH | Azides | Ambeed.com [ambeed.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. chemimpex.com [chemimpex.com]

- 8. peptide.com [peptide.com]

- 9. peptide.com [peptide.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. bachem.com [bachem.com]

- 12. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

A Technical Guide to N6-Diazo-L-Fmoc-lysine: Stability, Storage, and Handling for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and storage conditions for N6-Diazo-L-Fmoc-lysine, a critical reagent in bioconjugation and drug development. This document outlines recommended handling procedures, summarizes available stability data, and provides detailed experimental protocols for its synthesis and application.

Introduction

This compound is a versatile amino acid derivative that incorporates a diazo group on the side chain of lysine, with the alpha-amino group protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This unique combination of functional groups makes it a valuable tool for site-specific modification of peptides and proteins through "click chemistry," specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). Its applications are prominent in the development of antibody-drug conjugates (ADCs), fluorescently labeled biomolecules, and other advanced biotherapeutics.

Given the reactive nature of the diazo group, understanding the stability and proper handling of this compound is paramount to ensure experimental reproducibility and safety. This guide aims to provide researchers with the necessary information to effectively utilize this reagent in their work.

Stability of this compound

Quantitative stability data for this compound under various conditions is not extensively available in peer-reviewed literature. However, based on the known properties of its core functional groups—the diazo group and the Fmoc protecting group—and information from commercial suppliers, the following stability profile can be inferred.

Thermal Stability

Diazo compounds are known to be thermally labile, decomposing to form highly reactive carbenes with the liberation of nitrogen gas. The Fmoc group can also be thermally cleaved at elevated temperatures. Therefore, exposure of this compound to high temperatures should be avoided.

One study on the thermal cleavage of Fmoc-protected amino acids in DMSO showed that cleavage could be observed at temperatures as high as 120°C.[1][2][3][4][5] While this is an extreme condition, it highlights the importance of maintaining low temperatures during storage and handling.

Photostability

Diazo compounds are generally sensitive to light and can undergo photodecomposition. It is crucial to protect this compound from light to prevent degradation. Storage in amber vials or containers wrapped in aluminum foil is highly recommended.

pH Stability

The stability of this compound is significantly influenced by pH.

-

Acidic Conditions: The Fmoc group is generally stable in acidic conditions. However, strong acidic conditions may affect the diazo group.

-

Basic Conditions: The Fmoc group is labile to basic conditions and is typically removed using a solution of piperidine in DMF during solid-phase peptide synthesis. The diazo group's stability in basic conditions can also be compromised. A synthesis protocol for a similar compound, Fmoc-azido-L-lysine, notes that basic conditions (pH 9) can lead to Fmoc deprotection.[6]

Therefore, it is critical to control the pH during experimental procedures to maintain the integrity of the molecule.

Recommended Storage Conditions

Proper storage is essential to maintain the quality and reactivity of this compound. The following conditions are recommended based on supplier data sheets.

| Form | Storage Temperature | Duration | Recommendations |

| Solid (Powder) | -20°C | Up to 1 year | Store in a tightly sealed container, protected from light and moisture. |

| 4°C | Short-term | For immediate use. Avoid prolonged storage at this temperature. | |

| In Solvent (e.g., DMF or DMSO) | -20°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Use anhydrous solvents. |

| -80°C | Up to 1 year | For long-term storage. Aliquot to avoid repeated freeze-thaw cycles. |

Experimental Protocols

Synthesis of this compound

Diagram of the Synthesis Workflow for Nε-azido-Fmoc-L-lysine

Caption: General synthesis workflow for Fmoc-protected lysine with a side-chain azide.

Methodology:

-

Protection of the ε-amino group: L-lysine hydrochloride is reacted with copper acetate monohydrate and a base, followed by treatment with di-tert-butyl dicarbonate (Boc₂O) to form the copper complex of Nε-Boc-L-lysine.[7]

-

Removal of Copper: The copper is removed using 8-hydroxyquinoline to yield Nε-Boc-L-lysine.[7]

-

Protection of the α-amino group: The α-amino group is protected with a 9-fluorenylmethyloxycarbonyl group using Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide).[7]

-

Deprotection of the ε-amino group: The Boc protecting group on the side chain is removed using trifluoroacetic acid (TFA).[7]

-

Diazo Transfer: The free ε-amino group is converted to a diazo group using a suitable diazo transfer reagent, such as triflyl azide (TfN₃) or imidazole-1-sulfonyl azide, under controlled pH conditions.[6][7]

Note: Diazo transfer reagents can be hazardous and should be handled with extreme care in a well-ventilated fume hood, following all institutional safety protocols.

Bioconjugation via Click Chemistry

This compound is primarily used for bioconjugation reactions. Once incorporated into a peptide or protein, the diazo group can react with an alkyne-modified molecule via click chemistry.

4.2.1. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This reaction involves the use of a copper(I) catalyst to promote the cycloaddition between the diazo group and a terminal alkyne, forming a stable triazole linkage.

Diagram of the CuAAC Experimental Workflow

Caption: Experimental workflow for bioconjugation using CuAAC.

Methodology:

-

Prepare the Peptide: Synthesize the peptide containing this compound using standard solid-phase peptide synthesis (SPPS).

-

Prepare the Reaction Mixture: Dissolve the azide-containing peptide and the alkyne-modified molecule in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Add the Catalyst: Prepare a fresh solution of the copper(I) catalyst. A common method is the in situ reduction of copper(II) sulfate with sodium ascorbate.[8][9] Add the catalyst to the reaction mixture.

-

Incubate: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by HPLC or mass spectrometry.

-

Purify: Purify the resulting peptide conjugate using reverse-phase HPLC.

4.2.2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry method that utilizes a strained cyclooctyne (e.g., DBCO, BCN) which reacts readily with azides without the need for a catalyst. This is particularly useful for applications in living systems where copper toxicity is a concern.[10][][12][13]

Diagram of the SPAAC Experimental Workflow

Caption: Experimental workflow for bioconjugation using SPAAC.

Methodology:

-

Prepare the Peptide: Synthesize the peptide containing this compound.

-

Prepare the Reaction Mixture: Dissolve the azide-containing peptide and the strained cyclooctyne-modified molecule in a biocompatible buffer (e.g., PBS, pH 7.4).

-

Incubate: The reaction typically proceeds at room temperature or 37°C. Reaction times can vary from minutes to hours depending on the specific cyclooctyne and reactants.[10][]

-

Purify: Purify the conjugate as needed, for example, by HPLC for in vitro applications or through buffer exchange for cellular studies.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling this compound and other chemicals.

-

Ventilation: Work in a well-ventilated area or a chemical fume hood, especially when handling volatile solvents or potentially hazardous reagents like diazo transfer compounds.

-

Avoid Heat, Light, and Incompatible Materials: As detailed in the stability section, protect the compound from heat, light, and strong acids or bases.

-

Disposal: Dispose of all chemical waste according to your institution's safety guidelines and local regulations.

Conclusion

This compound is a powerful tool for the site-specific modification of biomolecules. A thorough understanding of its stability and adherence to proper storage and handling protocols are essential for successful and safe experimentation. While quantitative stability data remains limited, the general principles outlined in this guide, derived from the known chemistry of its functional groups, provide a solid foundation for its effective use in research and development.

References

- 1. chimia.ch [chimia.ch]

- 2. Thermal cleavage of the fmoc protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thermal deprotection: a sustainable and efficient strategy for synthesising α-polylysine adsorbents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00641D [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 7. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jenabioscience.com [jenabioscience.com]

- 9. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 10. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Peptides Containing N6-Diazo-L-lysine via Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the synthesis of peptides containing N6-diazo-L-lysine. The described method involves a two-stage process:

-

Solid-Phase Peptide Synthesis (SPPS) of an Azido-Lysine Containing Peptide: Incorporation of N6-azido-L-Fmoc-lysine (Fmoc-Lys(N3)-OH) into the peptide sequence using standard Fmoc chemistry.

-